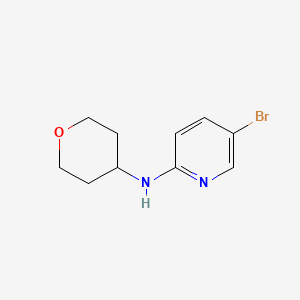
5-bromo-N-(oxan-4-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(oxan-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2O It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an oxan-4-yl group attached to the nitrogen atom at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(oxan-4-yl)pyridin-2-amine typically involves the bromination of pyridin-2-amine followed by the introduction of the oxan-4-yl group. One common method involves the reaction of pyridin-2-amine with bromine in the presence of a suitable solvent to yield 5-bromo-pyridin-2-amine. This intermediate is then reacted with oxan-4-yl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(oxan-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridin-2-amines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of piperidine derivatives.
Applications De Recherche Scientifique
5-bromo-N-(oxan-4-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-4-yl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-4-(pyridin-2-yl)pyridin-2-amine
- 5-bromo-2-(oxan-4-yl)pyridine
- 5-bromo-2-(oxan-4-yl)pyrimidine
Uniqueness
5-bromo-N-(oxan-4-yl)pyridin-2-amine is unique due to the specific arrangement of the bromine atom and the oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13BrN2O |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
5-bromo-N-(oxan-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2,(H,12,13) |
Clé InChI |
VZLKDFMHSQYNGH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



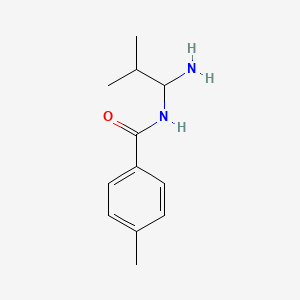
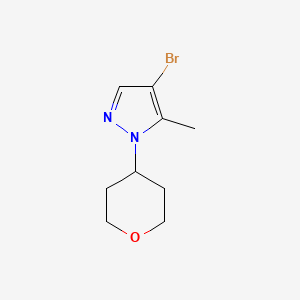
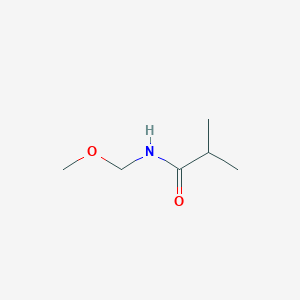
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)
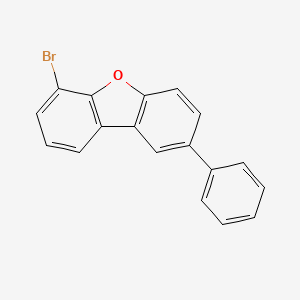
![5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
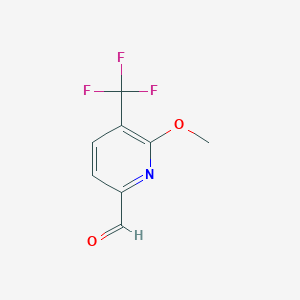
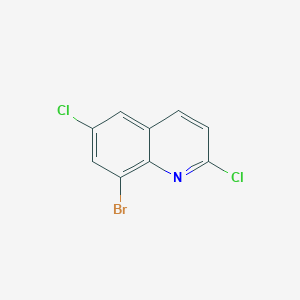
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)
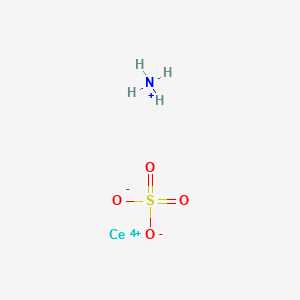
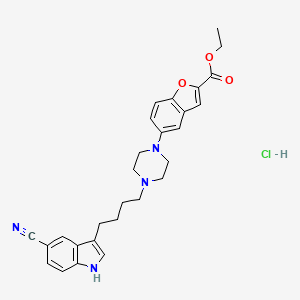
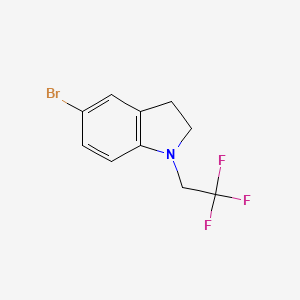
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
